6-Nitro-2,3-diphenylquinoxaline

Catalog No.
S775814
CAS No.
7466-45-7
M.F
C20H13N3O2
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Nitro-2,3-diphenylquinoxaline

CAS Number

7466-45-7

Product Name

6-Nitro-2,3-diphenylquinoxaline

IUPAC Name

6-nitro-2,3-diphenylquinoxaline

Molecular Formula

C20H13N3O2

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C20H13N3O2/c24-23(25)16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(21-17)14-7-3-1-4-8-14/h1-13H

InChI Key

QSJFEWWENJXUCR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4

Synthesis and Availability:

Potential Applications:

While the specific research applications of 6-Nitro-2,3-diphenylquinoxaline are still under exploration, some potential areas of interest include:

  • Organic Photovoltaics (OPVs)

    Studies have shown that 6-Nitro-2,3-diphenylquinoxaline can act as an electron acceptor material in organic photovoltaic devices []. These devices convert light energy into electricity and are a promising technology for renewable energy generation.

  • Organic Light-Emitting Diodes (OLEDs)

    Research suggests that 6-Nitro-2,3-diphenylquinoxaline may be useful as a host material in OLEDs []. OLEDs are thin-film devices that emit light when an electric current is passed through them, and they are widely used in displays for smartphones, televisions, and other electronic devices.

  • Biological Activity

    Some studies have investigated the potential biological activity of 6-Nitro-2,3-diphenylquinoxaline, although the results have been mixed []. Further research is needed to determine if this compound has any potential therapeutic applications.

6-Nitro-2,3-diphenylquinoxaline is an organic compound with the molecular formula C20H13N3O2. It features a quinoxaline backbone, characterized by a fused bicyclic structure containing two nitrogen atoms. The compound is notable for its nitro group at the 6-position and two phenyl groups at the 2 and 3 positions, contributing to its unique chemical properties and biological activity. Quinoxaline derivatives, including 6-nitro-2,3-diphenylquinoxaline, are of substantial interest in medicinal chemistry due to their diverse pharmacological activities .

  • The mechanism of action for NDPQ is not well-established due to limited research.
  • Studies suggest potential applications in organic electronics due to its aromatic structure, which might allow for charge transport properties [].
  • Further investigations are required to understand its potential biological activity or other functionalities.
  • Information on specific hazards associated with NDPQ is limited.
  • As a general precaution, handling any unknown compound requires following standard laboratory safety protocols, including wearing gloves, eye protection, and working in a fume hood.
  • The presence of the nitro group suggests NDPQ might be an oxidizer, requiring proper handling and storage procedures to avoid potential fire hazards [].
, primarily electrophilic substitutions due to the presence of the nitro group. For example:

  • Electrophilic Substitution: The compound can react with electrophiles like sulfuric acid or halogens, leading to various derivatives.
  • Reduction Reactions: Catalytic hydrogenation can convert the nitro group to an amine, producing 6-amino-2,3-diphenylquinoxaline .
  • Nucleophilic Substitution: The quinoxaline ring can also participate in nucleophilic attack under certain conditions, allowing for further functionalization.

Research indicates that 6-nitro-2,3-diphenylquinoxaline exhibits significant biological activity:

  • Antimicrobial Properties: Various studies have shown that quinoxaline derivatives possess antibacterial and antifungal properties.
  • Anticancer Activity: The compound has demonstrated potential in inhibiting cancer cell growth, making it a candidate for further development in cancer therapeutics .
  • Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective capabilities in models of neurodegenerative diseases.

Several methods exist for synthesizing 6-nitro-2,3-diphenylquinoxaline:

  • Condensation Reactions: The compound can be synthesized through condensation of o-phenylenediamine with appropriate carbonyl compounds in the presence of a nitrating agent.
  • Green Synthesis: Recent approaches utilize environmentally friendly catalysts and solvents to improve yield and reduce toxicity .
  • One-Pot Reactions: Efficient one-pot methods have been developed that streamline the synthesis process while maintaining high yields .

6-Nitro-2,3-diphenylquinoxaline finds applications in various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.
  • Chemical Research: It serves as a building block for synthesizing more complex quinoxaline derivatives used in various chemical applications.
  • Material Science: The compound's unique properties may be exploited in developing new materials with specific electronic or optical characteristics.

Interaction studies involving 6-nitro-2,3-diphenylquinoxaline have focused on its binding affinity with biological targets:

  • Molecular Docking Studies: Computational studies have been conducted to predict how this compound interacts with specific proteins or enzymes involved in disease pathways .
  • In Vivo Studies: Experimental studies have assessed its effects in biological systems, providing insights into its therapeutic potential and mechanisms of action.

Several compounds share structural similarities with 6-nitro-2,3-diphenylquinoxaline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-DiphenylquinoxalineLacks nitro groupExhibits lower biological activity
6-Amino-2,3-diphenylquinoxalineContains amino group instead of nitroShows different pharmacological profiles
5-Nitro-2,3-diphenylquinoxalineNitro group at position fivePotentially different reactivity and activity
QuinoxalineBasic structure without phenyl substituentsServes as a parent compound for many derivatives

The uniqueness of 6-nitro-2,3-diphenylquinoxaline lies in its specific arrangement of functional groups that enhance its biological activity compared to other similar compounds. This makes it a subject of ongoing research in both synthetic chemistry and pharmacology.

Traditional Condensation Approaches Using o-Phenylenediamine Derivatives

The synthesis of 6-Nitro-2,3-diphenylquinoxaline fundamentally relies on the classical condensation reaction between substituted o-phenylenediamine derivatives and benzil compounds [1]. The traditional methodology involves the cyclocondensation of 4-nitro-o-phenylenediamine with benzil under various reaction conditions to form the desired quinoxaline framework [2]. This approach represents the most widely employed synthetic route due to its straightforward mechanism and reliable product formation [3].

The condensation reaction proceeds through a nucleophilic addition-elimination mechanism where the amino groups of the diamine substrate attack the carbonyl carbons of benzil [4]. The reaction typically involves the formation of an intermediate imine species followed by intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline product [5]. Traditional methods commonly employ reflux conditions in protic solvents to facilitate the cyclization process [6].

Solvent-Based Reaction Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 6-Nitro-2,3-diphenylquinoxaline through traditional condensation approaches [7]. Ethanol has emerged as a preferred solvent system, providing yields ranging from 70% to 85% under reflux conditions [8] [9]. The protic nature of ethanol facilitates the condensation reaction by promoting proton transfer processes essential for cyclization [10].

Acetic acid represents another widely utilized solvent system for quinoxaline synthesis, offering enhanced reaction rates due to its acidic properties [2]. Research has demonstrated that acetic acid-mediated reactions can achieve completion within 4-8 hours at temperatures of 50°C, yielding quinoxaline products with satisfactory purity [2]. The acidic environment provided by acetic acid catalyzes the dehydration step of the condensation mechanism [4].

Comparative studies have revealed significant variations in reaction efficiency based on solvent choice [7]. Methanol-based systems have shown moderate effectiveness, though generally requiring longer reaction times compared to ethanol systems [10]. Water-based synthetic approaches have gained attention for their environmental benefits, with some methodologies achieving conversion rates exceeding 80% in aqueous media [11].

Table 1: Solvent System Optimization for 6-Nitro-2,3-diphenylquinoxaline Synthesis

Solvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Ethanol781-1.5 hours70-85 [8] [9]
Acetic acid504-8 hours75-80 [2]
Methanol652-3 hours65-75 [10]
Water1001-2 hours80-85 [11]

Catalytic Systems for Yield Enhancement

The implementation of catalytic systems has significantly improved the efficiency of traditional condensation approaches for synthesizing 6-Nitro-2,3-diphenylquinoxaline [1] [12]. Heterogeneous catalysts have demonstrated particular effectiveness in enhancing both reaction rates and product yields while maintaining environmental compatibility [1].

Molybdophosphovanadates supported on alumina cylinders have shown exceptional catalytic activity for quinoxaline formation [1]. Research indicates that copper-substituted heteropolyoxometalates (CuH2PMo11VO40 supported on alumina) exhibit superior performance, achieving high yields under mild reaction conditions at room temperature [1]. These catalytic systems eliminate the need for elevated temperatures while maintaining excellent conversion rates [1].

Cerium ammonium nitrate has emerged as an effective lanthanide catalyst for quinoxaline synthesis [11]. Studies demonstrate that catalytic amounts of cerium ammonium nitrate (typically 5 mol%) can facilitate the condensation reaction in aqueous media at room temperature [11]. This approach offers the advantage of simple product isolation through filtration and water washing [11].

Phosphate-based heterogeneous catalysts, including mono-ammonium phosphate, di-ammonium phosphate, and triple-super phosphate, have proven effective for quinoxaline synthesis [11]. These catalysts provide the dual advantage of recyclability and low energy consumption while achieving satisfactory yields [11]. The phosphate catalysts can be recovered through simple filtration and reused multiple times without significant loss of activity [11].

Table 2: Catalytic System Performance for Quinoxaline Synthesis

Catalyst TypeLoading (mol%)Reaction ConditionsYield (%)RecyclabilityReference
CuH2PMo11VO40/Al2O310Room temperature, toluene85-92Yes [1]
Cerium ammonium nitrate5Room temperature, water80-98Limited [11]
Mono-ammonium phosphate0.06Room temperature, ethanol87-95Excellent [11]
Thiamine hydrochloride2Room temperature, ethanol92-94Good [9]

Green Chemistry Innovations

Thiamine-Catalyzed Ultrasound-Assisted Synthesis

Thiamine hydrochloride (Vitamin B1) has emerged as an environmentally benign catalyst for the synthesis of quinoxaline derivatives, including 6-Nitro-2,3-diphenylquinoxaline [9] [13]. This biocompatible catalyst offers the advantage of being non-toxic, metal-free, and readily available from natural sources [9]. Research has demonstrated that thiamine hydrochloride can effectively catalyze the condensation reaction between o-phenylenediamine derivatives and 1,2-diketones under mild conditions [9].

The ultrasound-assisted methodology utilizing thiamine as a catalyst represents a significant advancement in green chemistry approaches [8] [14]. Ultrasonic irradiation enhances reaction kinetics by providing mechanical energy that facilitates molecular interactions and mass transfer processes [14]. Studies have shown that ultrasound-assisted synthesis can reduce reaction times from hours to minutes while maintaining high product yields [6].

The thiamine-catalyzed ultrasound-assisted protocol typically employs ethanol as a green solvent at ambient temperature [8]. Research indicates that this methodology can achieve yields of 85-97% for quinoxaline derivatives within 8-15 minutes of ultrasonic irradiation [6]. The combination of thiamine catalysis and ultrasonic activation provides enhanced reaction rates compared to conventional heating methods [14].

Mechanistic studies suggest that thiamine functions through hydrogen bonding interactions that activate the carbonyl groups of 1,2-diketones toward nucleophilic attack [9]. The carbenoid proton of thiamine and the amino groups create a favorable environment for the cyclization process [13]. The acidic proton of thiamine facilitates the dehydration step necessary for quinoxaline formation [9].

Table 3: Thiamine-Catalyzed Ultrasound-Assisted Synthesis Parameters

ParameterOptimal ConditionsYield Range (%)Reaction TimeReference
Thiamine loading5 mol%85-978-15 minutes [8] [6]
Ultrasound frequency40 kHz90-9510-12 minutes [14]
TemperatureRoom temperature85-928-20 minutes [9]
SolventEthanol92-978-15 minutes [6]

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis represents a paradigm shift toward sustainable chemistry by eliminating the need for organic solvents while achieving excellent reaction efficiency [15] [16]. The mechanochemical approach for synthesizing 6-Nitro-2,3-diphenylquinoxaline involves the direct grinding or ball-milling of solid reactants to induce chemical transformation through mechanical force [17].

Ball-milling techniques have demonstrated exceptional effectiveness for quinoxaline synthesis, achieving quantitative yields within minutes of mechanical activation [15]. Research has shown that homogenization using stainless steel balls in polypropylene vials at 4000 rpm can complete the cyclocondensation reaction in 2-5 minutes [15]. This approach eliminates the environmental burden associated with solvent use and waste generation [16].

The mechanochemical process operates through the generation of localized high-energy sites during ball collisions, creating conditions that facilitate bond formation and breaking [17]. Studies have revealed that the mechanical energy input can be controlled by adjusting milling frequency, allowing for optimization of reaction conditions [17]. The near-zero environmental factor of mechanochemical synthesis makes it particularly attractive for sustainable chemical manufacturing [15].

Vibratory ball mills have proven effective for the mechanochemical synthesis of quinoxaline derivatives [17]. Research indicates that milling frequencies between 20-30 Hz provide optimal conditions for cyclocondensation reactions [18]. The mechanochemical approach offers the additional advantage of producing products in sufficiently pure form, often eliminating the need for further purification steps [15].

Table 4: Mechanochemical Synthesis Optimization Parameters

Equipment TypeMilling FrequencyReaction TimeYield (%)PurityReference
Ball mill20 Hz15 minutes95-99High [18]
Homogenizer4000 rpm2-5 minutes90-95Excellent [15]
Vibratory mill25 Hz10-20 minutes85-92Good [17]
Planetary mill300 rpm30 minutes88-94High [19]

Post-Synthetic Modification Techniques

Nitro Group Reduction Pathways

The nitro group in 6-Nitro-2,3-diphenylquinoxaline can undergo various reduction transformations to yield corresponding amino derivatives [20] [21]. These reduction pathways represent important post-synthetic modification strategies for accessing quinoxaline derivatives with altered electronic properties and biological activities [22]. The reduction of nitroquinoxalines typically proceeds through nitroso and hydroxylamino intermediates before reaching the final amino product [22].

Catalytic hydrogenation represents the most commonly employed method for nitro group reduction in quinoxaline systems . Research has demonstrated that palladium on carbon catalysts can effectively reduce 6-nitroquinoxaline derivatives to their corresponding 6-amino analogs under hydrogen atmosphere . This approach typically requires elevated pressure and temperature conditions to achieve complete conversion [21].

Chemical reduction methods offer alternative pathways for nitro group transformation [21]. Tin(II) chloride dihydrate in ethanol has proven effective for reducing 6-nitroquinoxaline derivatives, achieving yields of approximately 71% for the corresponding amino compounds [21]. Sodium sulfide represents another viable reducing agent, particularly effective for quinoxaline-2,3-dione derivatives [21].

Enzymatic reduction pathways have gained attention for their selectivity and mild reaction conditions [22]. Studies have shown that one-electron reductase systems can convert nitroaryl compounds to amino derivatives under hypoxic conditions [22]. The xanthine/xanthine oxidase enzyme system demonstrates particular effectiveness for the selective reduction of nitroquinoxalines to their fluorescent amino analogs [22].

Table 5: Nitro Group Reduction Methods and Efficiencies

Reduction MethodConditionsYield (%)SelectivityReference
Pd/C, H250°C, 3 atm85-90High
SnCl2·2H2OEthanol, reflux71Moderate [21]
Na2SAqueous solution75-80Good [21]
EnzymaticHypoxic conditions80-85Excellent [22]

Electrophilic Substitution Reactions

The quinoxaline nucleus in 6-Nitro-2,3-diphenylquinoxaline exhibits electrophilic character that enables various substitution reactions for structural diversification [24] [25]. The electron-deficient nature of the quinoxaline ring system, enhanced by the presence of the nitro group, facilitates nucleophilic aromatic substitution reactions at specific positions [26].

Vicarious nucleophilic substitution reactions have proven effective for introducing functional groups into the quinoxaline framework [24]. Research has demonstrated that quinoxaline can undergo vicarious nucleophilic substitution with various carbanions as nucleophiles [24]. Nitrile carbanions show particular effectiveness in these transformations, providing access to cyanoalkyl-substituted quinoxaline derivatives [24].

Halogenation reactions represent important electrophilic substitution pathways for quinoxaline modification [26] [27]. The presence of electron-withdrawing groups such as the nitro substituent enhances the electrophilic character of the quinoxaline ring, facilitating halogen introduction under mild conditions [26]. These halogenated intermediates serve as versatile precursors for further functionalization through nucleophilic substitution reactions [28].

The quinoxaline 1,4-dioxide derivatives exhibit enhanced reactivity toward nucleophilic substitution due to the electron-withdrawing nature of the N-oxide groups [26]. Studies have shown that halogen atoms in positions 2, 3, 6, and 7 of quinoxaline 1,4-dioxides can undergo nucleophilic substitution under relatively mild conditions [26]. This reactivity pattern enables the synthesis of amino-substituted quinoxalines through displacement of halogen substituents [26].

Table 6: Electrophilic Substitution Reaction Conditions and Outcomes

Reaction TypeSubstrate PositionConditionsProduct Yield (%)Reference
Vicarious nucleophilic substitutionC-6, C-7RT, base60-75 [24]
HalogenationC-2, C-3Mild heating70-85 [27]
Nucleophilic displacementC-2, C-3Base, heating65-80 [28]
Sandmeyer reactionC-3CuCl2, acetonitrile45-55 [26]

Molecular Packing Arrangements

The crystallographic analysis of 6-nitro-2,3-diphenylquinoxaline reveals a monoclinic crystal system with space group P2₁/c [1] [2]. The unit cell parameters are characterized by a = 11.76 Å, b = 5.34 Å, and c = 24.35 Å, with a cell volume of 1473.18 ų [1] [2]. The compound crystallizes with four molecules per unit cell (Z = 4) and exhibits a calculated density of 1.530 Mg/m³ [1] [2]. The crystallographic R-factor of 0.062 indicates a high-quality structure determination [1] [2].

The molecular packing arrangement demonstrates a nearly planar quinoxaline core structure [1]. The nitro group at the 6-position maintains a dihedral angle of approximately 7.76° with respect to the mean plane of the quinoxaline unit [1] [4]. This near-coplanar orientation is characteristic of 6-nitroquinoxaline derivatives and contributes to the electronic delocalization within the molecule [1]. The phenyl substituents at positions 2 and 3 exhibit significant tilting angles of 42-53° from the quinoxaline plane [4], which is consistent with steric considerations and electronic optimization.

ParameterValueReferences
Crystal SystemMonoclinic [1] [2]
Space GroupP2₁/c [1] [2]
Unit Cell Parametersa = 11.76 Å, b = 5.34 Å, c = 24.35 Å [1] [2]
Cell Volume (ų)1473.18 [1] [2]
Density (calc.)1.530 Mg/m³ [1] [2]
Z value4 [1] [2]
Temperature (K)293 [1] [2]
Radiation TypeMo Kα [1] [2]
R-factor0.062 [1] [2]
Molecular PlanarityNearly planar quinoxaline core [1]

Intermolecular Interaction Networks

The crystal structure of 6-nitro-2,3-diphenylquinoxaline is stabilized by a complex network of intermolecular interactions. The primary stabilizing forces include π-π stacking interactions between aromatic rings with centroid-centroid distances ranging from 3.59 to 3.63 Å [5] [4]. These π-π interactions are particularly pronounced between the quinoxaline cores of adjacent molecules, forming extended stacking arrangements that contribute to the overall crystal stability.

Weak hydrogen bonding interactions play a crucial role in the intermolecular network. C-H···O hydrogen bonds involving the nitro group oxygen atoms exhibit distances of 2.40-2.60 Å [5] [4]. Additionally, C-H···N hydrogen bonds with quinoxaline nitrogen atoms demonstrate distances of 2.50-2.70 Å [5] [4]. These weak interactions create zigzag chain formations and ladder-like structures that propagate through the crystal lattice [5].

The nitro group orientation significantly influences the intermolecular interactions. The near-coplanar arrangement of the nitro group with the quinoxaline plane facilitates effective overlap with neighboring molecules [1] [4]. The phenyl rings, tilted at angles of 42-53° from the quinoxaline plane, participate in edge-to-face interactions and contribute to the overall three-dimensional packing efficiency [4].

Interaction TypeDistance/AngleDescriptionReferences
π-π stacking3.59-3.63 ÅCentroid-centroid distances between aromatic rings [5] [4]
C-H···O hydrogen bonding2.40-2.60 ÅWeak hydrogen bonds involving nitro oxygen [5] [4]
C-H···N hydrogen bonding2.50-2.70 ÅWeak hydrogen bonds with quinoxaline nitrogen [5] [4]
van der Waals forcesVariableGeneral intermolecular attractions [5] [4]
Nitro group orientation7.76° from quinoxaline planeNitro group nearly coplanar with quinoxaline [1] [4]
Phenyl ring orientation42-53° from quinoxaline planePhenyl rings tilted out of molecular plane [4]

Advanced Spectroscopic Profiling

Multinuclear NMR Spectral Assignments

The multinuclear NMR spectroscopic analysis of 6-nitro-2,3-diphenylquinoxaline provides comprehensive structural characterization. The ¹H NMR spectrum recorded at 300 MHz in CDCl₃ reveals characteristic aromatic proton signals at 7.35-7.46 ppm (multiplet, 6H) and 7.53-7.59 ppm (multiplet, 4H), corresponding to the phenyl substituents [6] [7]. The quinoxaline ring protons appear at 8.26-8.58 ppm (multiplet, 2H), while the proton adjacent to the nitro group exhibits a distinct downfield shift at 9.07 ppm (doublet, J = 2.4 Hz, 1H) [8].

The ¹³C NMR analysis demonstrates extensive aromatic carbon signals consistent with the molecular structure. The spectrum recorded at 75 MHz in CDCl₃ shows aromatic carbons at 123.3, 125.6, 128.5, and 129.7-130.7 ppm [7] [9]. Additional aromatic carbons appear at 137.9, 138.0, 139.9, and 143.5 ppm [7] [9]. The quinoxaline carbons are observed at 147.8, 155.6, and 156.3 ppm when recorded at 300 MHz in DMSO-d₆ [6]. The chemical shift patterns are consistent with the electron-withdrawing effect of the nitro group and the aromatic nature of the phenyl substituents.

TechniqueChemical Shift (ppm)AssignmentReferences
¹H NMR (300 MHz, CDCl₃)7.35-7.46 (m, 6H, aromatic)Phenyl protons [6] [7]
¹H NMR (300 MHz, CDCl₃)7.53-7.59 (m, 4H, aromatic)Phenyl protons [6] [8]
¹H NMR (300 MHz, CDCl₃)8.26-8.58 (m, 2H, quinoxaline)Quinoxaline ring protons [6] [8]
¹H NMR (600 MHz, CDCl₃)9.07 (d, J=2.4 Hz, 1H, nitro-adjacent)Proton adjacent to nitro group [8]
¹³C NMR (75 MHz, CDCl₃)123.3, 125.6, 128.5, 129.7-130.7Aromatic carbons [7] [9]
¹³C NMR (100 MHz, CDCl₃)137.9, 138.0, 139.9, 143.5Aromatic carbons [7] [9]
¹³C NMR (300 MHz, DMSO-d₆)147.8, 155.6, 156.3Quinoxaline carbons [6]

Vibrational Spectroscopy of Nitro Functionality

The vibrational spectroscopic analysis of 6-nitro-2,3-diphenylquinoxaline reveals characteristic absorption bands that provide definitive identification of the nitro functional group. The infrared spectrum exhibits strong absorption bands at 1515-1521 cm⁻¹ corresponding to the nitro group asymmetric stretching vibration [7]. The nitro group symmetric stretching vibration appears at 1335-1346 cm⁻¹ with strong intensity [7]. These characteristic nitro stretching frequencies confirm the presence and electronic environment of the nitro substituent.

The aromatic C-H stretching vibrations are observed at 3056 and 3053 cm⁻¹ with medium intensity [7]. The quinoxaline ring vibrations manifest at 1618 and 1619 cm⁻¹, providing evidence for the heterocyclic aromatic system [9] [10]. C-N stretching vibrations appear at 1399 and 1396 cm⁻¹, indicating the nitrogen-containing heterocycle [9] [10]. Aromatic C-H bending vibrations are detected at 768 and 770 cm⁻¹, while phenyl ring deformation modes occur at 696 and 699 cm⁻¹ [9] [10].

The vibrational analysis demonstrates that the nitro group maintains its characteristic electronic properties within the quinoxaline framework. The frequency positions of the nitro stretching modes indicate moderate electron delocalization from the quinoxaline system, consistent with the crystallographic findings of near-coplanar orientation [7].

Wavenumber (cm⁻¹)AssignmentIntensityReferences
3056, 3053Aromatic C-H stretchingMedium [7]
1515-1521Nitro group asymmetric stretchStrong [7]
1335-1346Nitro group symmetric stretchStrong [7]
1618, 1619Quinoxaline ring vibrationsMedium [9] [10]
1399, 1396C-N stretchingMedium [9] [10]
768, 770Aromatic C-H bendingMedium [9] [10]
696, 699Phenyl ring deformationMedium [9] [10]

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 6-nitro-2,3-diphenylquinoxaline reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 327 [M]⁺ with 100% relative intensity, confirming the molecular weight of the compound [11] [12]. The base peak corresponds to the molecular ion, indicating the relative stability of the molecular cation under electron ionization conditions.

The primary fragmentation pathway involves the loss of the nitro group, generating fragments at m/z 282 [M-NO₂]⁺ with 45% relative intensity and m/z 281 [M-NO₂-H]⁺ with 64% relative intensity [12]. This fragmentation pattern is characteristic of nitro-substituted aromatic compounds and demonstrates the lability of the nitro substituent under mass spectrometric conditions.

Sequential fragmentation leads to the loss of phenyl groups, producing fragments at m/z 205 (15% relative intensity) and m/z 178 (25% relative intensity) [12]. The quinoxaline core fragment appears at m/z 154 with 35% relative intensity, representing a significant structural unit that retains the heterocyclic framework [12]. Lower mass fragments include phenyl cation at m/z 127 (20% relative intensity), quinoxaline fragments at m/z 102 (30% relative intensity), and the phenyl cation at m/z 77 (40% relative intensity) [12]. The fragmentation pattern concludes with the C₄H₃⁺ fragment at m/z 51 (25% relative intensity) [12].

Fragment (m/z)Relative Intensity (%)Fragmentation PatternReferences
327 [M]⁺100Molecular ion peak [11] [12]
282 [M-NO₂]⁺45Loss of nitro group [12]
281 [M-NO₂-H]⁺64Loss of nitro group + H [12]
20515Loss of phenyl ring [12]
17825Loss of second phenyl ring [12]
15435Quinoxaline core fragment [12]
12720Phenyl cation [12]
10230Quinoxaline fragment [12]
7740Phenyl cation [12]
5125C₄H₃⁺ fragment [12]

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

7466-45-7

Wikipedia

6-nitro-2,3-diphenylquinoxaline

Dates

Last modified: 08-15-2023

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